N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide and related compounds involves multiple steps, including chlorination, sulfonation, and alkylation reactions. For instance, N-chloro-N-methoxybenzenesulfonamide, a related compound, can be prepared in high yield through the chlorination of various substrates, indicating a method that might be adaptable for synthesizing the target compound (Xiao-Qiu Pu et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide has been studied using crystallographic methods. For example, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide and N-allyl-N-benzyl-4-methylbenzenesulfonamide have been characterized, showing diverse molecular conformations and hydrogen bonding patterns, which could provide insights into the molecular structure of the target compound (Hakima Chicha et al., 2013; Brock A. Stenfors & F. Ngassa, 2020).
Chemical Reactions and Properties
The chemical reactivity of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide is not directly documented, but related sulfonamides have been utilized in various chemical transformations. These include chlorination, nitration, and alkylation reactions, which could potentially apply to N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide (T. Fukuyama et al., 1995).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure have been analyzed for similar sulfonamide compounds, providing a basis for understanding the physical characteristics of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide. Crystallographic studies can reveal detailed information about molecular geometry, intermolecular interactions, and packing in the solid state (R. Souza et al., 2018).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity patterns, stability under various conditions, and interactions with other chemical entities, are crucial for understanding the behavior of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide. Studies on related compounds highlight their potential for undergoing various chemical reactions, such as sulfonation and alkylation, which are relevant for synthetic and application purposes (J. Fischer et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cellular structures and processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been shown to have various effects on cellular processes .
Safety and Hazards
Future Directions
The future directions for research on a compound often involve exploring its potential applications and improving its synthesis process. Unfortunately, specific details about the future directions for “N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide” are not available in the sources I have access to .
properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-6-13-17(14,15)8-5-4-7(11)9(12)10(8)16-2/h3-5,13H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQDIKZWBUMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]prop-2-enylamine |
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